molecular formula C8H16O B12508605 Oct-5-en-1-ol CAS No. 90200-83-2

Oct-5-en-1-ol

Cat. No.: B12508605
CAS No.: 90200-83-2
M. Wt: 128.21 g/mol
InChI Key: VDHRTASWKDTLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-5-Octen-1-ol can be synthesized through various synthetic routes. One common method involves the hydroboration-oxidation of 5-octyne. The reaction typically proceeds as follows:

    Hydroboration: 5-octyne is treated with diborane (B2H6) in tetrahydrofuran (THF) to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield cis-5-Octen-1-ol.

Industrial Production Methods: Industrial production of cis-5-Octen-1-ol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of stabilizers such as α-tocopherol is common to prevent oxidation and degradation of the compound during storage .

Chemical Reactions Analysis

Types of Reactions: cis-5-Octen-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: cis-5-Octenal and cis-5-Octenoic acid.

    Reduction: 5-Octanol.

    Substitution: Halogenated derivatives such as 5-chloro-5-octen-1-ol.

Mechanism of Action

The mechanism of action of cis-5-Octen-1-ol involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may act as a signaling molecule, influencing the behavior of insects and other organisms . The exact molecular targets and pathways involved in its biological effects are still under investigation.

Properties

CAS No.

90200-83-2

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

oct-5-en-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3

InChI Key

VDHRTASWKDTLER-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCO

density

0.840-0.860 (20°)

physical_description

colourless liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.